molecular formula C10H18O B8481011 4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol

4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol

Cat. No. B8481011
M. Wt: 154.25 g/mol
InChI Key: VHWWIELMAOGJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720295B2

Procedure details

5.3 g (40.6 mmol) of 3-(2-chloroethyl)-1-cyclopentene (obtained according to Hill et al. in J. Org. Chem., 1969, 3681), dissolved into 30 ml of dry THF, were added dropwise into a three necks 200 ml flask containing 1.2 g (48.7 mmol) of magnesium and 5 ml of dry THF. After a 2 hours stirring at room temperature, 2.8 g (48.7 mmol) of acetone were slowly added to the reaction mixture. 15 Minutes after the addition of the acetone, the reaction mixture was slowly hydrolysed using 1 M aqueous HCl, and extracted with ether. Then, the organic phase was washed twice with water and twice with brine, dried over MgSO4 and concentrated. The crude product was purified by chromatography over silica (eluant: cyclohexane/ethyle acetate=9/1). It was thus obtained 2.7 g of the title compound (yield=47%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]1[CH2:8][CH2:7][CH:6]=[CH:5]1.[Mg].Cl.[CH3:11][C:12]([CH3:14])=[O:13]>C1COCC1>[CH:4]1([CH2:3][CH2:2][C:12]([CH3:14])([OH:13])[CH3:11])[CH2:8][CH2:7][CH:6]=[CH:5]1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
ClCCC1C=CCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
2.8 g
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After a 2 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise into a three necks 200 ml flask
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
Then, the organic phase was washed twice with water and twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography over silica (eluant: cyclohexane/ethyle acetate=9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(C=CCC1)CCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.